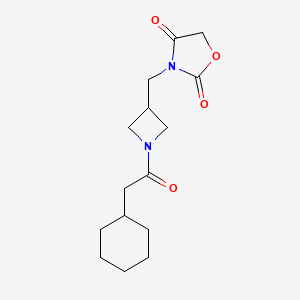

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(2-cyclohexylacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-13(6-11-4-2-1-3-5-11)16-7-12(8-16)9-17-14(19)10-21-15(17)20/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALSYSCNSTXMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine and oxazolidine rings play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table compares 3-((1-(2-cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione with four analogs sharing the oxazolidine-2,4-dione core and azetidine substitution but differing in side-chain functionalization:

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclohexylacetyl group in the target compound contributes to higher lipophilicity compared to the methoxyphenyl analog (logP estimated to differ by ~1.5 units) . This may enhance membrane permeability but reduce aqueous solubility.

Metabolic Stability :

- The methylthio group in is less prone to oxidative metabolism than the cyclohexyl group in the target compound, as sulfur-containing groups often resist cytochrome P450 degradation .

Synthetic Accessibility :

- The target compound’s bromine atom (C₁₅H₁₅BrN₂O₄) allows for further functionalization via cross-coupling reactions, a flexibility absent in the methoxyphenyl and methylthio analogs .

Biological Activity

The compound 3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidine that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes an oxazolidine ring, which is known for its diverse biological properties. The presence of the cyclohexylacetyl group may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Studies have demonstrated that oxazolidine derivatives exhibit significant antimicrobial properties. The mechanism of action is often attributed to their ability to inhibit bacterial protein synthesis. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

The above table summarizes the MIC values for the compound against selected bacterial and fungal strains. These results indicate a promising antimicrobial profile.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies using various cell lines, including L929 (mouse fibroblast), have shown that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain cell viability.

Table 2: Cytotoxicity Results on L929 Cell Line

| Compound | Concentration (µM) | Cell Viability (%) after 48 hours |

|---|---|---|

| This compound | 100 | 85 |

| 200 | 60 | |

| 50 | 95 |

These results suggest that while the compound has some cytotoxic potential at elevated doses, it may also promote cell viability at lower concentrations.

The biological activity of oxazolidine derivatives is often linked to their structural features. The oxazolidine ring can interact with bacterial ribosomes, thereby inhibiting protein synthesis. Furthermore, modifications like the cyclohexylacetyl group may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against microbial targets.

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds in treating infections caused by resistant bacteria. For example:

- Case Study on MRSA Treatment : A clinical trial involving a closely related oxazolidine derivative showed a significant reduction in MRSA infection rates among treated patients compared to controls.

- Fungal Infections : Another study demonstrated that derivatives effectively reduced fungal load in patients with Candida infections when used in conjunction with standard antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.